An In-depth Technical Guide to the Chemical Properties of 4-Methylpyridine-2,6-dicarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Methylpyridine-2,6-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyridine-2,6-dicarboxylic acid, a substituted derivative of dipicolinic acid, is a heterocyclic compound of significant interest in coordination chemistry, organic synthesis, and materials science. Its rigid framework, combined with the presence of two carboxylic acid moieties and a methyl group, imparts a unique set of chemical properties that make it a versatile building block and ligand. The strategic placement of these functional groups allows for a variety of chemical transformations and the formation of complex supramolecular architectures. This guide provides a comprehensive overview of the chemical properties of 4-methylpyridine-2,6-dicarboxylic acid, including its synthesis, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-methylpyridine-2,6-dicarboxylic acid is fundamental for its application and characterization.
General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-methylpyridine-2,6-dicarboxylic acid | [1] |
| Synonyms | 4-Methyl-2,6-pyridinedicarboxylic acid | [1] |
| CAS Number | 37645-36-6 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 248 °C |
Spectroscopic Data
¹H NMR Spectroscopy (Estimated)
-
Pyridine Protons (H-3, H-5): A singlet is expected for the two equivalent protons on the pyridine ring, likely in the range of δ 8.0-8.3 ppm . In the spectrum of 4-cyclohexylpyridine-2,6-dicarboxylic acid in CD₃OD, these protons appear as a singlet at δ 8.18 ppm.
-
Methyl Protons (4-CH₃): A singlet corresponding to the three methyl protons is anticipated around δ 2.4-2.6 ppm .
-
Carboxylic Acid Protons (-COOH): A broad singlet at δ > 10 ppm , which is exchangeable with D₂O. The exact chemical shift is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Estimated)
-
Carboxylic Acid Carbons (-COOH): Signals for the carboxylic acid carbons are expected in the range of δ 165-170 ppm . For 4-cyclohexylpyridine-2,6-dicarboxylic acid in CD₃OD, this signal appears at δ 167.9 ppm.
-
Pyridine Carbons (C-2, C-6): The carbons attached to the carboxylic acid groups are predicted to be in the region of δ 148-152 ppm .
-
Pyridine Carbon (C-4): The carbon bearing the methyl group is expected around δ 150-155 ppm .
-
Pyridine Carbons (C-3, C-5): The carbons adjacent to the nitrogen are anticipated in the range of δ 125-128 ppm . In 4-cyclohexylpyridine-2,6-dicarboxylic acid, this signal is at δ 126.9 ppm.
-
Methyl Carbon (4-CH₃): The methyl carbon signal is expected around δ 20-25 ppm .
Infrared (IR) Spectroscopy (Estimated)
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl stretch.
-
C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring vibrations.
-
C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.
Mass Spectrometry (Estimated)
In an electrospray ionization (ESI) mass spectrum, the molecule is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 180.1. Fragmentation may involve the loss of CO₂ (44 Da) and H₂O (18 Da).
Synthesis of 4-Methylpyridine-2,6-dicarboxylic Acid
Several synthetic routes to 4-substituted-pyridine-2,6-dicarboxylic acids have been reported. A particularly efficient method is the one-pot synthesis from pyruvates and aldehydes.
One-Pot Synthesis from Ethyl Pyruvate and Acetaldehyde
This method provides a convergent and atom-economical approach to the synthesis of the diethyl ester of 4-methylpyridine-2,6-dicarboxylic acid, which can then be hydrolyzed to the desired diacid.
Caption: One-pot synthesis of 4-methylpyridine-2,6-dicarboxylic acid.
Experimental Protocol: Synthesis of Diethyl 4-methylpyridine-2,6-dicarboxylate
-
To a solution of acetaldehyde (1.0 mmol) and ethyl pyruvate (2.0 mmol) in acetonitrile (5 mL) at room temperature, add acetic acid (1.0 mmol) and pyrrolidine (0.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
To the reaction mixture, add ammonium acetate (3.0 mmol) and acetic acid (1.0 mmol).
-
Continue stirring at room temperature for another 24 hours.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 4-methylpyridine-2,6-dicarboxylate.
Experimental Protocol: Hydrolysis to 4-Methylpyridine-2,6-dicarboxylic Acid
-
Dissolve the diethyl ester in a suitable solvent such as ethanol.
-
Add an excess of aqueous potassium hydroxide or hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and adjust the pH to acidic (pH 2-3) with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4-methylpyridine-2,6-dicarboxylic acid.
Chemical Reactivity
The chemical reactivity of 4-methylpyridine-2,6-dicarboxylic acid is dominated by the carboxylic acid groups, the pyridine nitrogen, and the methyl group.
Reactions of the Carboxylic Acid Groups
The two carboxylic acid groups readily undergo typical reactions of carboxylic acids, such as esterification and amide formation.
Esterification:
The dicarboxylic acid can be converted to its corresponding diester by reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or by using coupling agents.
Amide Formation:
The formation of dicarboxamides is a key transformation for modifying the properties of this scaffold, particularly in the context of medicinal chemistry and supramolecular chemistry. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed.
Caption: General workflow for amide formation.
Reactivity of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is basic and can be protonated or coordinated to metal ions. This coordination is a cornerstone of its application in inorganic and materials chemistry.
Reactivity of the Methyl Group
The methyl group at the 4-position of the pyridine ring exhibits enhanced reactivity due to the electron-withdrawing nature of the heterocyclic ring.
Oxidation:
The methyl group can be oxidized to a carboxylic acid, which would yield pyridine-2,4,6-tricarboxylic acid. This transformation typically requires strong oxidizing agents.
Condensation Reactions:
The protons of the methyl group are sufficiently acidic to be removed by a strong base, generating a carbanion. This nucleophilic species can then participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reactivity provides a pathway to further functionalize the 4-position of the pyridine ring.
Coordination Chemistry
4-Methylpyridine-2,6-dicarboxylic acid is an excellent chelating ligand, capable of coordinating to a wide range of metal ions through the nitrogen atom and the two carboxylate groups. This tridentate coordination mode imparts significant stability to the resulting metal complexes.
The deprotonated form of the acid acts as a dianionic ligand, forming neutral or anionic complexes depending on the charge and stoichiometry of the metal ion. These complexes have found applications in catalysis, materials science (as metal-organic frameworks, MOFs), and as luminescent materials.
Caption: Coordination chemistry of 4-methylpyridine-2,6-dicarboxylic acid.
Applications in Drug Development
While direct applications of 4-methylpyridine-2,6-dicarboxylic acid in approved drugs are not prominent, its structural motif is of significant interest to medicinal chemists. The pyridine-2,6-dicarboxamide scaffold, readily accessible from the parent diacid, is a known pharmacophore with a range of biological activities.
Derivatives of pyridine-2,6-dicarboxamide have been investigated for their potential as:
-
Anticancer Agents: Some derivatives have shown the ability to stabilize G-quadruplex DNA, a structure implicated in cancer cell proliferation.[2]
-
Neuroprotective Agents: Certain metal chelators based on this scaffold have demonstrated neuroprotective effects in cell-based models of neurodegenerative diseases.[2]
-
Antibacterial Agents: The pyridine-2,6-dicarboxamide core can be functionalized to create compounds with potent antibacterial activity.[3]
The methyl group at the 4-position provides a site for further derivatization, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
Safety and Handling
Detailed safety information for 4-methylpyridine-2,6-dicarboxylic acid is not widely available. However, based on the data for similar pyridine carboxylic acids, the following precautions should be taken:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
4-Methylpyridine-2,6-dicarboxylic acid is a versatile and valuable chemical entity with a rich and diverse chemistry. Its well-defined structure and multiple functional groups provide a platform for a wide array of chemical transformations, making it a key building block in organic synthesis. Its strong chelating ability has led to its extensive use in coordination chemistry and the development of novel materials. For drug development professionals, the pyridine-2,6-dicarboxamide scaffold, readily derived from this diacid, represents a promising starting point for the design and synthesis of new therapeutic agents. A thorough understanding of the chemical properties outlined in this guide is essential for unlocking the full potential of this intriguing molecule in research and development.
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